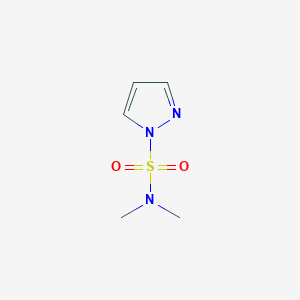

1-(Dimethylsulfamoyl)pyrazole

Übersicht

Beschreibung

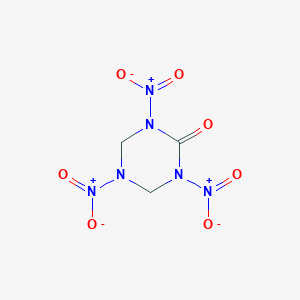

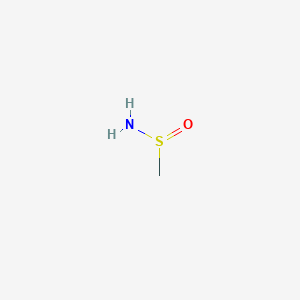

1-(Dimethylsulfamoyl)pyrazole is a compound that contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyrazole .

Synthesis Analysis

Pyrazole synthesis has seen significant progress in recent years. A variety of methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 1-(Dimethylsulfamoyl)pyrazole includes a five-membered ring with two adjacent nitrogen atoms. It contains 20 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Pyrazole(s) .Chemical Reactions Analysis

Pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensation with ketones and aldehydes, and dehydrogenative coupling with 1,3-diols .Wissenschaftliche Forschungsanwendungen

Biological Applications

Pyrazole derivatives are known for their diverse biological activities. They can be used in medicinal chemistry and drug discovery . For instance, certain pyrazole derivatives have been synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Physical-Chemical Applications

Pyrazole derivatives have valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Material Science Applications

In the field of material science, pyrazole derivatives can be used due to their structural variants and post-functionalization reactions .

Industrial Applications

Pyrazole derivatives are also used in industrial fields. They can be used in the synthesis of bioactive chemicals and reactions in various media .

Agrochemistry Applications

In agrochemistry, pyrazole derivatives can be used due to their wide range of applications .

Coordination Chemistry and Organometallic Chemistry Applications

Pyrazole derivatives can be used in coordination chemistry and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

Zukünftige Richtungen

The synthesis of structurally diverse pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates . The integration of green methodologies in the synthesis of these compounds is a promising future direction .

Eigenschaften

IUPAC Name |

N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSRCRZAGKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449580 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylsulfamoyl)pyrazole | |

CAS RN |

36061-00-4 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

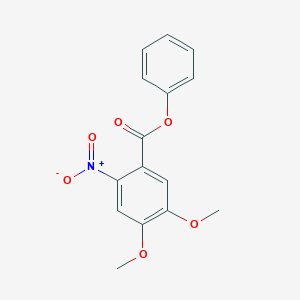

Synthesis routes and methods I

Procedure details

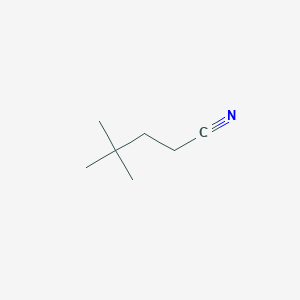

Synthesis routes and methods II

Procedure details

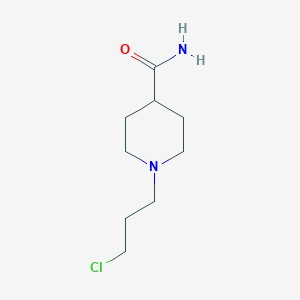

Synthesis routes and methods III

Procedure details

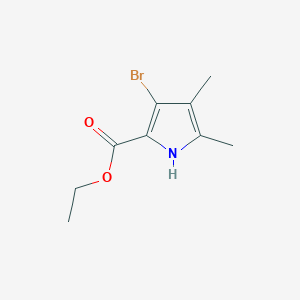

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.